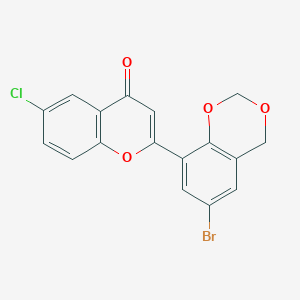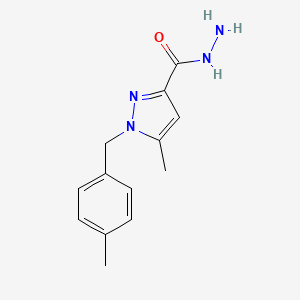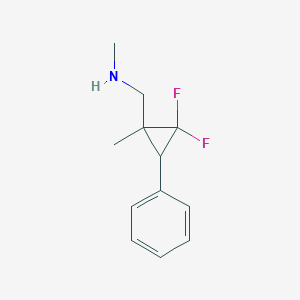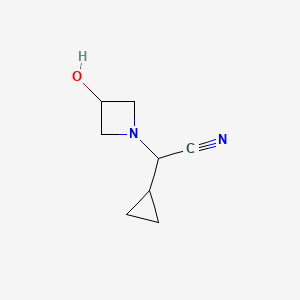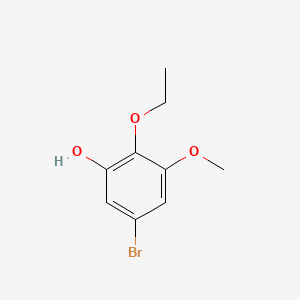
5-Bromo-2-ethoxy-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethoxy-3-methoxyphenol is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenol, characterized by the presence of bromine, ethoxy, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-3-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride and sulfuric acid are used for acetylation.
Deacetylation: Sodium hydrogen carbonate solution is used for deacetylation.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
5-Bromo-2-ethoxy-3-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Lacks the ethoxy group, making it less hydrophobic.
2-Bromo-3-methoxyphenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-ethoxy-3-methoxyphenol is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrO3 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-3-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
CIZRQBRRNDFHFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
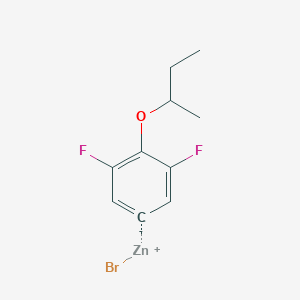
![3-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14881140.png)

![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14881171.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
